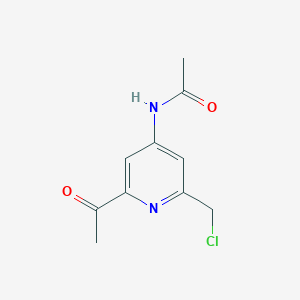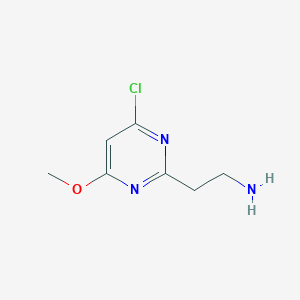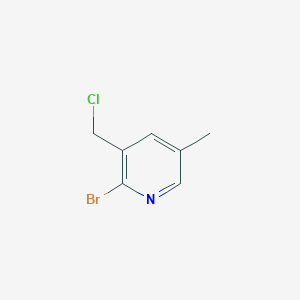![molecular formula C27H34BrN3OS B14860330 4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14860330.png)
4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridinium ion, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridinium ion and the bromide ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce various pyridinium salts.
Scientific Research Applications
4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1-octylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1-octylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyridinium salts, such as:
- 4-{4-methyl-5-[(2Z)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium chloride
- 4-{4-methyl-5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium iodide
Uniqueness
What sets 4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H34BrN3OS |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(Z)-3-(4-methylanilino)-1-[4-methyl-2-(1-octylpyridin-1-ium-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;bromide |
InChI |
InChI=1S/C27H33N3OS.BrH/c1-4-5-6-7-8-9-18-30-19-15-23(16-20-30)27-29-22(3)26(32-27)25(31)14-17-28-24-12-10-21(2)11-13-24;/h10-17,19-20H,4-9,18H2,1-3H3;1H |
InChI Key |
PJWQEMHUCPRDEP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=NC(=C(S2)C(=O)/C=C\NC3=CC=C(C=C3)C)C.[Br-] |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C=CNC3=CC=C(C=C3)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



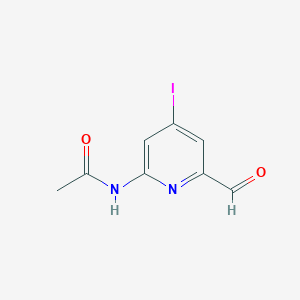
![N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)

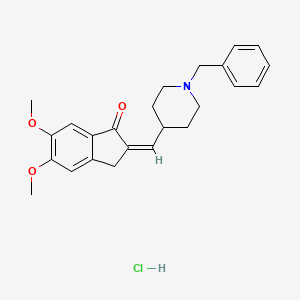
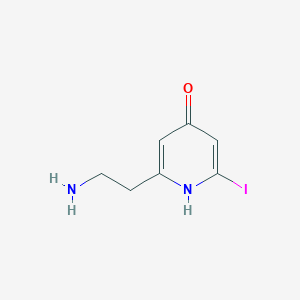
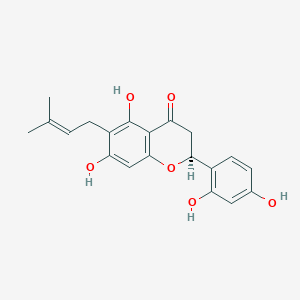

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14860304.png)
